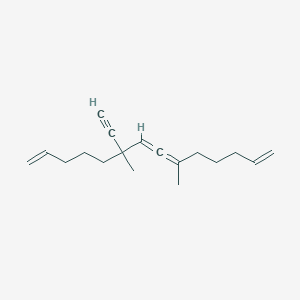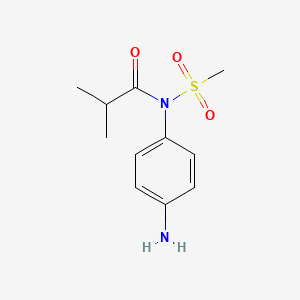
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene is an organic compound with the molecular formula C16H22 It is characterized by its unique structure, which includes an ethynyl group and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and a suitable halide under basic conditions.
Formation of Double Bonds: The double bonds can be introduced through dehydrohalogenation reactions, where halogenated precursors are treated with strong bases to eliminate hydrogen halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反応の分析
Types of Reactions
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where nucleophiles such as amines or thiols replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (NH2R) or thiols (SHR) under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted ethynyl derivatives.
科学的研究の応用
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 9-ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene involves its interaction with molecular targets and pathways. The ethynyl group and double bonds play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing redox pathways.
類似化合物との比較
Similar Compounds
9-Ethynyl-6,9-dimethyltetradeca-1,6,7,13-tetraene: Unique due to its specific arrangement of ethynyl and methyl groups.
6,9-Dimethyltetradeca-1,6,7,13-tetraene: Lacks the ethynyl group, resulting in different reactivity and applications.
9-Ethynyl-6-methyltetradeca-1,6,7,13-tetraene: Similar structure but with fewer methyl groups, affecting its chemical properties.
Uniqueness
This compound stands out due to its combination of ethynyl and multiple double bonds, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industry.
特性
CAS番号 |
61422-82-0 |
|---|---|
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
InChI |
InChI=1S/C18H26/c1-6-9-11-13-17(4)14-16-18(5,8-3)15-12-10-7-2/h3,6-7,16H,1-2,9-13,15H2,4-5H3 |
InChIキー |
UHEZSYHIKGKCLR-UHFFFAOYSA-N |
正規SMILES |
CC(=C=CC(C)(CCCC=C)C#C)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)

![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584966.png)





![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
